molecular formula C18H15BrN6O3 B11105049 N-(3-bromophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-(3-bromophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11105049
M. Wt: 443.3 g/mol
InChI Key: WRYICVOGEPNDKU-UHFFFAOYSA-N
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Description

N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2,5-DIMETHOXYPHENYL)AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2,5-DIMETHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and subsequent functionalization to introduce the bromoanilino and dimethoxyphenyl groups. Common reagents used in these reactions include bromine, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2,5-DIMETHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2,5-DIMETHOXYPHENYL)AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Material Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use this compound to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2,5-DIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(2-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2-FLUOROPHENYL)AMINE
  • N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(4-METHOXYPHENYL)AMINE

Uniqueness

N-[6-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-(2,5-DIMETHOXYPHENYL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromoanilino and dimethoxyphenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15BrN6O3

Molecular Weight

443.3 g/mol

IUPAC Name

6-N-(3-bromophenyl)-5-N-(2,5-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H15BrN6O3/c1-26-12-6-7-14(27-2)13(9-12)21-16-15(20-11-5-3-4-10(19)8-11)22-17-18(23-16)25-28-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25)

InChI Key

WRYICVOGEPNDKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Br

Origin of Product

United States

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